

Voreloxin hydrochloride solubility DMSO storage conditions

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Compound Focus: Voreloxin Hydrochloride

CAS No.: 175519-16-1

Cat. No.: S003531

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Chemical Properties & Handling

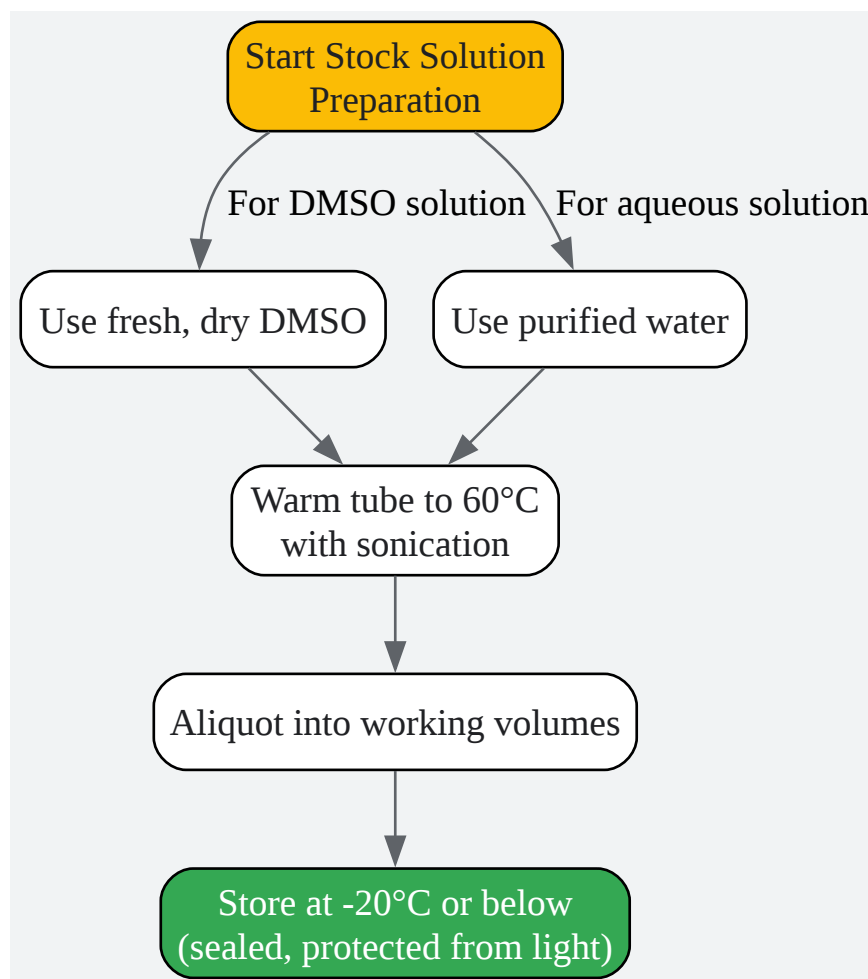
The table below summarizes the fundamental chemical and handling information for **voreloxin hydrochloride** for research use [1] [2] [3]:

Property	Details
CAS Number	175519-16-1 [1] [2] [3]
Synonyms	SNS-595 Hydrochloride; Vosaroxin Hydrochloride [1] [3]
Molecular Formula	$C_{18}H_{20}ClN_5O_4S$ [1] [3]
Molecular Weight	437.90 g/mol [1] [3]
Purity	Typically $\geq 98\%$ (HPLC) [1] [2]
Physical Appearance	White to off-white powder [1] [2]
Storage Conditions	Recommended: $-20^{\circ}C$, sealed, protected from light and moisture [1] [2].

Solubility and Stock Solution Preparation

Voreloxin hydrochloride has variable solubility in different solvents. The quantitative solubility data and standard protocols for preparing stock solutions are as follows [1] [3]:

Solvent	Solubility	Notes / Preparation Instructions
DMSO	~20 mg/mL (45.67 mM) [3]	Hygroscopic DMSO can reduce solubility; use newly opened containers. Solution may require warming to 60°C and brief sonication [1].
Water	~1-2 mg/mL (2.28 - 4.57 mM) [1] [2]	Requires warming to 60°C and sonication to dissolve clearly [1].
Ethanol	Insoluble [3]	Not recommended for stock solution preparation.



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> **Note on Solution Stability:** For long-term stability, it is recommended to prepare fresh solutions promptly. Aliquot and store the stock solution at -20°C or -80°C to prevent inactivation from repeated freeze-thaw cycles [1].

In Vitro Experimental Protocols

Cell Viability and Cytotoxicity Assay

This protocol is adapted from a study investigating voreloxin's activity in acute myeloid leukemia (AML) cell lines [4].

- **Cell Lines:** Can be applied to various cancer cell lines, such as HL-60 (acute promyelocytic leukemia), MV4-11 (AML), and CCRF-CEM (acute lymphoblastic leukemia) [4].
- **Drug Preparation:**
 - Prepare a 10 mM stock solution of voreloxin in 0.17% methanesulfonic acid or according to solubility guidelines. For vehicle controls, use an equivalent dilution of the solvent alone [4].
 - Serially dilute the stock in fresh cell culture media to achieve the desired working concentrations.
- **Cell Seeding and Treatment:**
 - Seed cells in 96-well plates at a density of 1×10^5 cells/well in growth media [4].
 - Add the serially diluted voreloxin to the cells.
- **Incubation and Measurement:**
 - Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂ [4].
 - Measure cell viability using a standard assay like CellTiter-Glo (luminescent) or MTS (colorimetric), following the manufacturer's protocol. These assays measure metabolic activity as a marker of viable cells [4].
- **Data Analysis:**
 - Calculate the percentage of viable cells relative to the vehicle-treated control cells.
 - Use non-linear regression analysis (e.g., in GraphPad Prism) on the dose-response data to determine IC₅₀ values [4].

Combination Studies with Cytarabine (Ara-C)

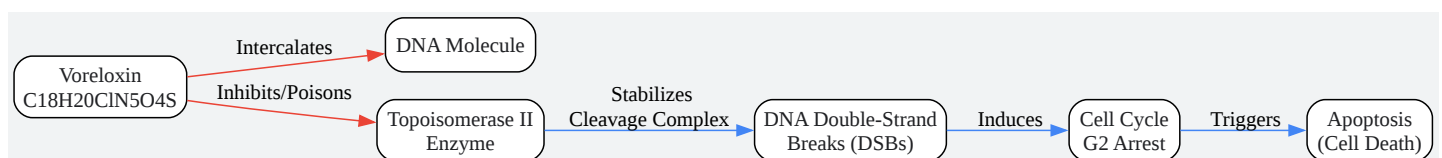
This protocol outlines how to test voreloxin in combination with another chemotherapeutic agent [4].

- **Drug Preparation:** Prepare individual stock solutions of both voreloxin and cytarabine. Cytarabine can be prepared in sterile water [4].
- **Experimental Design:** Treat cells with voreloxin and cytarabine both alone and in combination. A range of concentrations for each drug should be used.
- **Analysis of Interaction:** Calculate the Combination Index (CI) according to established methods (e.g., Chou-Talalat or Zhao et al.). Typically, a CI < 0.85 indicates synergy, CI between 0.85 and 1.2 indicates an additive effect, and CI > 1.2 indicates antagonism [4].

In Vivo Experimental Protocol

The following methodology is derived from a preclinical efficacy study in a mouse model of bone marrow ablation [4].

- **Animal Model:** Female CD-1 mice or other appropriate immunodeficient strains [4].
- **Drug Formulation:**
 - **Voreloxin:** Use the clinical formulation (10 mg/mL) or dissolve the powder in vehicle (0.17% methanesulfonic acid in 5% sorbitol). Dilute further with the vehicle for injection [4].
 - **Cytarabine (for combination):** Reconstitute in sterile water [4].
- **Dosing Regimen:**
 - **Voreloxin:** Administer intravenously (IV) at 10-20 mg/kg. One common regimen is a single dose on day 0 and a second dose on day 4 (q4d x2) [4].
 - **Cytarabine (for combination):** Administer subcutaneously (SC) at 20-60 mg/kg every 8 hours on day 0 and day 4 [4].
- **Endpoint Analysis:**
 - **Bone Marrow Cellularity:** Collect femurs, fix, decalcify, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) and examine histologically to determine percent cellularity [4].
 - **Peripheral Blood Counts:** Monitor white blood cells and platelets over time to assess marrow impact and recovery [4].



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Mechanism of Action

Voreloxin hydrochloride is a first-in-class anticancer agent that is a naphthyridine analog, structurally related to quinolone antibiotics [4] [5]. Its primary mechanism of action involves:

- **DNA Intercalation:** The compound inserts itself between DNA base pairs [4] [2].
- **Topoisomerase II Inhibition:** It specifically poisons topoisomerase II, stabilizing the enzyme-DNA cleavage complex and preventing DNA re-ligation [1] [2] [3].
- **Site-Selective DNA Damage:** This action leads to the generation of site-selective DNA double-strand breaks (DSBs), in contrast to the damage patterns caused by anthracyclines [4].
- **Cell Fate:** The accumulated DNA damage triggers cell cycle arrest (particularly in the G2 phase) and ultimately induces apoptosis (programmed cell death) in a p53-independent manner [1] [2].

A key differentiator from some other chemotherapeutics is that voreloxin has shown activity in preclinical models of drug-resistant cancers, as it is not a substrate for the P-glycoprotein (P-gp) efflux pump [4] [5].

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